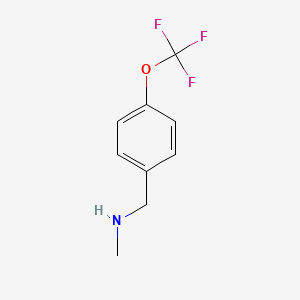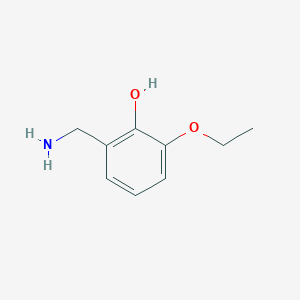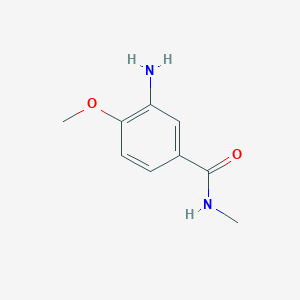![molecular formula C10H14N4O B1284662 4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one CAS No. 926245-52-5](/img/structure/B1284662.png)
4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the presence of nitrogen atoms that can engage in hydrogen bonding and other interactions with biological targets. Piperazine derivatives are known for a wide range of pharmacological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . Additionally, modifications to the piperazine ring, such as the introduction of a pyridine moiety, can lead to compounds with potent biological activities, such as P2Y12 antagonism, which is important for the inhibition of platelet aggregation .
Synthesis Analysis
The synthesis of piperazine derivatives can involve multi-step reactions, including nucleophilic attacks on halogenated pyrimidines or pyridines. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position were synthesized by reacting 2,4,6-trichloropyrimidine with various amines . In another study, a piperazinyl glutamate pyridine was discovered using polymer-assisted solution-phase parallel library synthesis, which allowed for the optimization of pharmacokinetic and physicochemical properties through modifications at specific positions on the pyridine and piperazine rings . These methods highlight the synthetic versatility of piperazine derivatives and the potential for structural optimization.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography, FT-IR, and FT-Raman spectroscopy. For example, the structure of 1-(pyrid-4-yl)piperazine was confirmed through vibrational spectral analysis and X-ray structural analysis . The acid-base properties of such compounds are also of interest, as they can influence the compound's reactivity and stability. Computational studies, including HOMO and LUMO analysis, can provide insights into the charge transfer within the molecule and its reactivity towards various chemical species .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of amino groups can lead to protonation, affecting the compound's interaction with electrophiles and nucleophiles. The reactivity of these compounds can be assessed through molecular electrostatic potential maps, which help in understanding the sites of reactivity for protonation and other reactions . Additionally, the synthesis of novel piperazine derivatives often involves multi-component reactions, as seen in the synthesis of a pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are crucial for their biological activity and pharmacokinetics. These properties can be fine-tuned by modifying the substituents on the piperazine and pyridine rings. For instance, the introduction of methoxymethyl and pentyloxycarbonyl groups led to a compound with good potency, selectivity, in vivo efficacy, and oral bioavailability . The solubility, stability, and crystallinity of these compounds are also important factors that can be characterized through spectroscopic methods and crystallography .
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Piperazine derivatives, including those related to 4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one, have been screened for antibacterial activities. For instance, compounds with a similar structure demonstrated effectiveness against certain bacterial strains (Pitucha et al., 2005).
Platelet Aggregation Inhibition
- Piperazinyl glutamate pyridines, similar in structure to the compound , have been found to be potent P2Y12 antagonists, showing significant inhibition of platelet aggregation. This suggests potential applications in cardiovascular diseases (Parlow et al., 2010).
Insecticidal Properties
- Piperazine derivatives have been explored as lead compounds for novel insecticides, demonstrating growth-inhibiting and larvicidal activities against certain pests (Cai et al., 2010).
Memory Enhancement
- Some studies have indicated that compounds similar to 4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one may have cognitive-enhancing effects, improving memory abilities in animal models (Li Ming-zhu, 2008).
Antimicrobial Agents
- Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, resembling the structure of the compound , have shown antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012).
G Protein-Biased Dopaminergics
- Research has been conducted on 1,4-Disubstituted aromatic piperazines for their potential as dopamine receptor partial agonists, which could have implications in psychiatric and neurological disorders (Möller et al., 2017).
Serotonin Receptor Antagonists
- Piperazin-1-yl substituted unfused heterobiaryls, structurally related to the compound , have been synthesized as 5-HT7 receptor antagonists. This has potential applications in neuropsychiatric disorders (Strekowski et al., 2016).
Rho Kinase Inhibition
- N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally similar to the compound , has been investigated as a Rho kinase inhibitor for treating central nervous system disorders (Wei et al., 2016).
Antidepressant Potential
- 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, related in structure, have shown promising results as potential serotonin reuptake inhibitors (SSRIs), indicating potential antidepressant applications (Xu et al., 2021).
Antitumor Activity
- Bis-indole derivatives with piperazine and pyridine structures have been synthesized and tested for antitumor activity, showing promising results against certain cancer cell lines (Andreani et al., 2008).
Propiedades
IUPAC Name |
4-[5-(aminomethyl)pyridin-2-yl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-5-8-1-2-9(13-6-8)14-4-3-12-10(15)7-14/h1-2,6H,3-5,7,11H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSNJGYEQZKFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


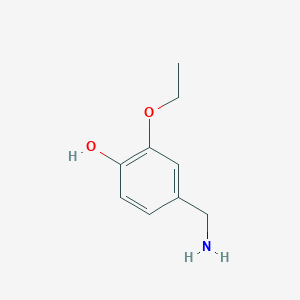
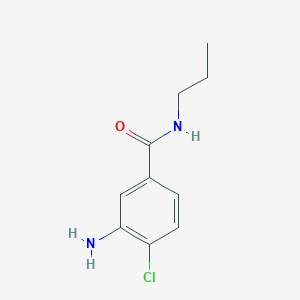
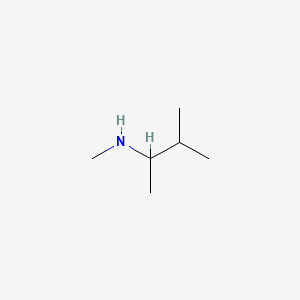

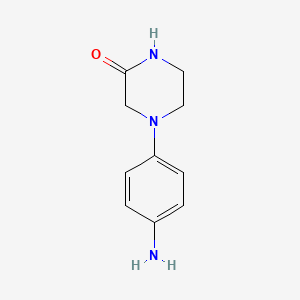

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284615.png)
![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)
